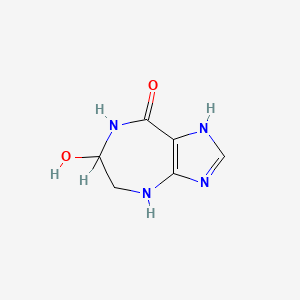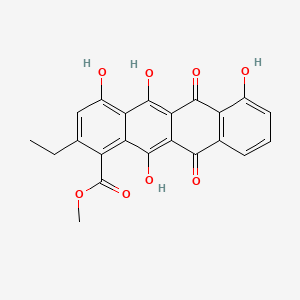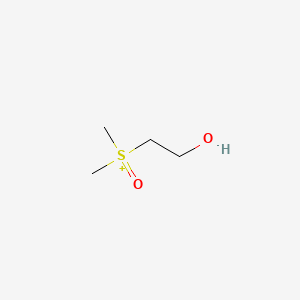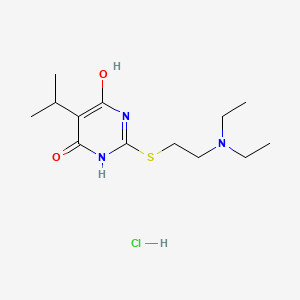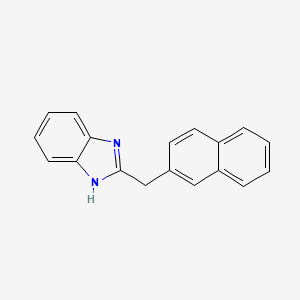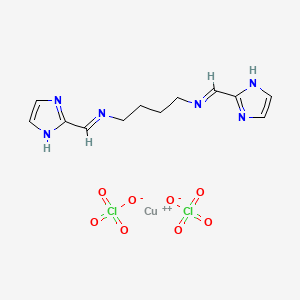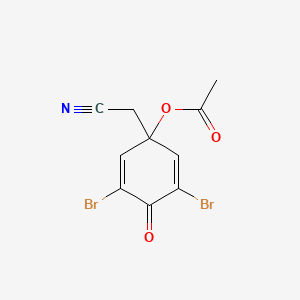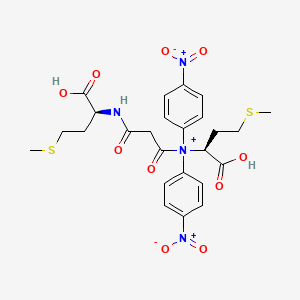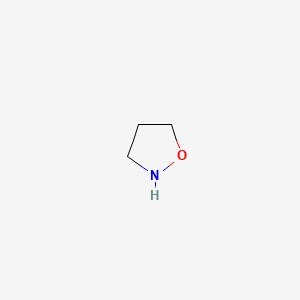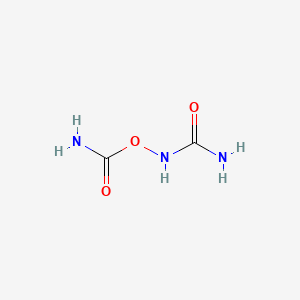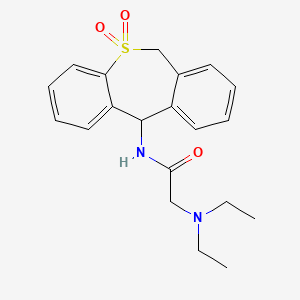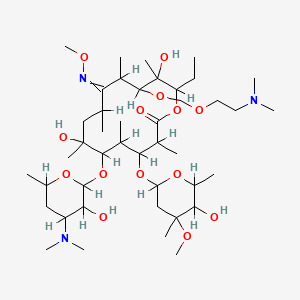
11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime is a derivative of erythromycin, a well-known macrolide antibiotic. . It is specifically modified to enhance certain properties of erythromycin, such as its stability and efficacy.
Preparation Methods
The synthesis of 11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime involves several steps, starting from erythromycin. The key steps include the introduction of the dimethylaminoethyl group and the methoxime group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups in the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of macrolide antibiotics.
Biology: Researchers use this compound to investigate its effects on bacterial cells and its potential as an antibiotic.
Medicine: It is studied for its potential therapeutic applications, including its efficacy against various bacterial infections.
Industry: This compound is used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime involves binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime can be compared with other similar compounds, such as:
Erythromycin: The parent compound, which has a similar mechanism of action but may differ in stability and efficacy.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
The uniqueness of this compound lies in its specific modifications, which enhance its stability and efficacy compared to other similar compounds .
Properties
IUPAC Name |
12-[2-(dimethylamino)ethoxymethoxy]-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H81N3O14/c1-17-31-43(10,51)38(55-23-54-19-18-45(11)12)26(4)33(44-53-16)24(2)21-41(8,50)37(60-40-34(47)30(46(13)14)20-25(3)56-40)27(5)35(28(6)39(49)58-31)59-32-22-42(9,52-15)36(48)29(7)57-32/h24-32,34-38,40,47-48,50-51H,17-23H2,1-16H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWJWZVRBXELPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)OCOCCN(C)C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H81N3O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107749-17-7 |
Source


|
| Record name | ER 42859 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107749177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
